molecular formula C10H5ClNO2- B14745170 (E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate

(E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate

Cat. No.: B14745170
M. Wt: 206.60 g/mol
InChI Key: MXCRRKYUQNHWLJ-VMPITWQZSA-M
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Description

(E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and an enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(4-chlorophenyl)-2-cyanoacrylic acid

    Reduction: 3-(4-chlorophenyl)-2-aminoprop-2-enoate

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime
  • (E)-2-(3,5-Dimethylphenoxy)-N’-(furan-2-ylmethylene)acetohydrazide
  • (E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

(E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and chlorophenyl groups make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C10H5ClNO2-

Molecular Weight

206.60 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C10H6ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/p-1/b8-5+

InChI Key

MXCRRKYUQNHWLJ-VMPITWQZSA-M

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)[O-])Cl

Origin of Product

United States

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